2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole
Overview
Description
The compound "2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole" is a heterocyclic molecule that contains both thiophene and imidazole rings. This structure is of interest due to its potential applications in medicinal chemistry and as a building block in the synthesis of more complex heterocyclic systems .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of thiophenol derivatives with electrophiles to form various annulated systems. For instance, 2-(4,5-Dihydro-1H-imidazol-2-yl)thiophenol and analogous compounds can react with biselectrophiles to yield heterocyclic systems with six- or seven-membered rings . Additionally, the synthesis of imidazole derivatives can involve multiple steps, including reactions with dimethyl acetylenedicarboxylate, hydrazine hydrate, and carbon disulfide, as seen in the preparation of triazol-imidazole compounds .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined by single crystal X-ray diffraction, revealing planar rings and specific dihedral angles between the rings . Similarly, the crystal structure of the hydrogen oxalate salt of a dihydroimidazole derivative was determined, which helped in assigning the absolute configuration of the molecule .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including thermolysis, which can lead to the formation of novel heterocyclic compounds. For instance, the thermolysis of 1-(thiophen-2-yl)-1H-tetrazoles can result in the formation of thieno[2,3-d]imidazoles through a series of rearrangements and cyclizations . Additionally, reactions with isothiocyanates can yield novel spiro-linked imidazolidine-oxindoles and imidazoline-2-thiones .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in their reactivity, solubility, and biological activity. For example, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles exhibited significant anti-inflammatory and analgesic activities, with some analogues being more potent than standard drugs . The crystal packing of these compounds often exhibits intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the formation of supramolecular networks .
Scientific Research Applications
Heterocyclic Synthesis
2-(4,5-Dihydro-1H-imidazol-2-yl)thiophenol and related compounds are key in the synthesis of heterocycles, particularly in forming doubly annulated systems with six-or seven-membered rings. These compounds are important for developing new heterocyclic frameworks, which have a variety of applications in medicinal and synthetic chemistry (Ried & Eltz, 1988).
Anticancer Agents
A novel 2-amino-1-thiazolyl imidazole derivative, 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, has demonstrated significant anticancer properties. It inhibits tubulin polymerization, interacts with colchicine-binding sites in tubulins, causes cell cycle arrest in cancer cells, and disrupts microtubule structures. Its oral administration has shown effectiveness in prolonging the lifespan of leukemia mice (Li et al., 2012).
Palladium Complexes in Cancer Therapy
Palladium(II) complexes containing imidazole derivatives, including 2-(thiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline, exhibit potential in cancer therapy. These complexes have shown effectiveness against leukemia cell lines and exhibit binding affinity to human serum albumin, indicating their potential as therapeutic agents (Moghadam et al., 2016).
Anticonvulsant Applications
Novel 2-(1H-imidazole-1-yl)-1-aryl-substituted ethane-1-one N-substituted phenyl(thio)semicarbazones, derivatives of thiophen-2-yl imidazole, have been synthesized and tested for anticonvulsant activity. Certain compounds in this series showed significant activity against seizures, demonstrating the potential of these derivatives in anticonvulsant therapy (Çalış et al., 2011).
Anti-Inflammatory and Analgesic Effects
4,5-Diaryl-2-(substituted thio)-1H-imidazoles, including derivatives of thiophen-2-yl imidazole, have been synthesized and evaluated as anti-inflammatory and analgesic agents. Some analogues were found more potent than established drugs, highlighting their potential in treating arthritis and pain (Sharpe et al., 1985).
properties
IUPAC Name |
2-thiophen-2-yl-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSKRCSMISIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490899 | |
Record name | 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole | |
CAS RN |
45753-18-2 | |
Record name | 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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